molecular formula C6H10N4O B10910938 N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide

N'-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide

Cat. No.: B10910938
M. Wt: 154.17 g/mol
InChI Key: RWZUOUYOYNKZSU-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide is a chemical compound with the molecular formula C6H10N4O. It is a useful research chemical, often utilized in various scientific studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide typically involves the reaction of 1H-pyrazole with hydroxylamine and a suitable aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms .

Scientific Research Applications

N’-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)propanimidamide
  • N’-hydroxy-3-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanimidamide

Uniqueness

N’-hydroxy-3-(1H-pyrazol-1-yl)propanimidamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N'-hydroxy-3-pyrazol-1-ylpropanimidamide

InChI

InChI=1S/C6H10N4O/c7-6(9-11)2-5-10-4-1-3-8-10/h1,3-4,11H,2,5H2,(H2,7,9)

InChI Key

RWZUOUYOYNKZSU-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(N=C1)CC/C(=N/O)/N

Canonical SMILES

C1=CN(N=C1)CCC(=NO)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.